molecular formula C14H15N3O5 B2563986 Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301319-91-5

Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2563986
CAS No.: 301319-91-5
M. Wt: 305.29
InChI Key: VWXWMPLAPFBWIL-UHFFFAOYSA-N
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Description

Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a molecular weight of 381.39 g/mol (C₂₀H₁₉N₃O₅). Its structure features a 2-nitrophenyl substituent at the 4-position, a methyl ester at C5, and methyl groups at N1 and C6 (racemic mixture) . Below, we compare its structural, physicochemical, and functional properties with closely related analogs.

Properties

IUPAC Name

methyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-8-11(13(18)22-3)12(15-14(19)16(8)2)9-6-4-5-7-10(9)17(20)21/h4-7,12H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXWMPLAPFBWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4O5C_{13}H_{14}N_{4}O_{5} with a molecular weight of approximately 306.29 g/mol. The structure features a tetrahydropyrimidine ring substituted with a nitrophenyl group and methyl groups at specific positions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exhibit antimicrobial and anticancer properties by inhibiting or activating specific enzymes and receptors. The nitrophenyl group is particularly significant in mediating these actions through electron-withdrawing effects that enhance the compound's reactivity with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has indicated that this compound may possess anticancer activity by inducing apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell proliferation and survival. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound led to a reduction in cell viability in human breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound can induce reactive oxygen species (ROS) production in cells, leading to oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 1-Ethyl-6-Methyl-4-(3-Nitrophenyl)-2-Oxo-TetrahydropyrimidineC14H15N3O5C_{14}H_{15}N_{3}O_{5}Similar structure; studied for different biological activities
Ethyl 6-Methyl-4-(4-Nitrophenyl)-2-Oxo-TetrahydropyrimidineC14H16N3O5C_{14}H_{16}N_{3}O_{5}Lacks methyl groups; explored for anticancer properties
Propyl 1-Methyl-6-Methyl-TetrahydropyrimidineC15H18N3O5C_{15}H_{18}N_{3}O_{5}Investigated for various pharmacological properties

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected DHPM Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
Target Compound 2-nitrophenyl (C4), methyl ester (C5) C₂₀H₁₉N₃O₅ 381.39 Benzyl ester at C5; 2-nitro substitution
Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-... 3-nitrophenyl (C4), ethyl ester (C5) C₁₅H₁₇N₃O₅ 319.32 Ethyl ester; 3-nitro substitution
Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-... 4-methylphenyl (C4), ethyl ester (C5) C₁₆H₂₀N₂O₃ 288.34 4-methyl substitution (electron-donating)
VU0090157 6-nitrobenzo[d][1,3]dioxol-5-yl (C4), cyclopentyl ester (C5) C₂₀H₂₁N₃O₇ 415.40 Nitro group fused in dioxolane ring
Nisoldipine 2-nitrophenyl (C4), isobutyl methyl ester (C3/C5) C₂₀H₂₄N₂O₆ 388.41 Dihydropyridine core (vs. tetrahydropyrimidine)

Key Observations :

  • Nitro Position: The 2-nitrophenyl group in the target compound contrasts with 3-nitro () or 4-methyl () substituents.
  • Ester Groups : Methyl esters (target compound) offer higher hydrolytic stability compared to ethyl or cyclopentyl esters (VU0090157), influencing pharmacokinetics .
  • Core Structure : Nisoldipine, a dihydropyridine, shares the 2-nitrophenyl group but lacks the tetrahydropyrimidine ring, leading to divergent pharmacological profiles (e.g., calcium channel blockade) .

Physicochemical Properties

Table 2: Physicochemical Data

Compound logP logD Melting Point (°C) Aqueous Solubility (logSw) Polar Surface Area (Ų)
Target Compound 2.98 2.98 - -3.45 81.6
Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-... - - 126–127 - -
Ethyl 4-(4-methylphenyl) analog - - - - -
VU0090157 - - - - -

Analysis :

  • Lipophilicity : The target compound’s logP (2.98) suggests moderate lipophilicity, suitable for membrane permeability. This is comparable to ethyl derivatives but lower than cyclopentyl esters (e.g., VU0090157), which may exhibit higher tissue penetration .
  • Aqueous Solubility : The low logSw (-3.45) indicates poor water solubility, a common challenge for DHPMs. Ethyl analogs with smaller ester groups (e.g., ) may show marginally better solubility.

Q & A

Q. What synthetic methodologies are recommended to optimize the yield of this tetrahydropyrimidine derivative?

The compound can be synthesized via modified Biginelli reactions. Key steps include:

  • Using glacial acetic acid and acetic anhydride (1:1 ratio) as solvent under reflux for 8–10 hours.
  • Adding sodium acetate as a catalyst to enhance cyclization efficiency.
  • Recrystallizing from ethyl acetate-ethanol (3:2) to obtain pure crystals (yields ~70–79%) .
  • Monitoring reaction progress via TLC and characterizing intermediates via 1^1H/13^{13}C NMR .

Q. How can the molecular structure and conformation be confirmed experimentally?

  • X-ray crystallography : Resolve the crystal lattice to analyze puckering of the tetrahydropyrimidine ring (e.g., flattened boat conformation) and dihedral angles between aromatic substituents (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • NMR spectroscopy : Confirm regioselectivity by comparing 1^1H shifts of methyl groups (e.g., CH3_3 at δ 2.30 ppm for C6-methyl) and nitrophenyl proton environments .

Q. How can diastereomer formation be analyzed during synthesis?

  • Use 1^1H NMR coupling constants (e.g., vicinal 3JHH^3J_{HH} values) to identify axial/equatorial proton orientations in the tetrahydropyrimidine ring .
  • Compare experimental X-ray data (e.g., C5 deviation of 0.224 Å from the mean plane) with computational models to validate stereochemical outcomes .

Q. What strategies ensure regioselectivity in the nitrophenyl substitution pattern?

  • Employ steric directing groups (e.g., 2-nitro substituents) to favor para-substitution on the phenyl ring.
  • Optimize reaction temperature (e.g., 70–80°C) to minimize byproducts from competing ortho/meta pathways .

Q. How to design biological activity assays for this compound?

  • Antibacterial screening : Use agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with 50–100 µg/mL concentrations .
  • MIC determination : Employ microbroth dilution methods and compare results with positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How to resolve contradictions in NMR data across studies with analogous derivatives?

  • Reconcile chemical shift variations (e.g., NH protons at δ 8.06–11.36 ppm) by analyzing solvent effects (DMSO vs. CDCl3_3) and hydrogen-bonding interactions with nitro/carboxylate groups .
  • Cross-validate assignments using 15^{15}N-HMBC to trace through-space couplings .

Q. What computational approaches predict binding affinity for pharmaceutical targets?

  • Perform molecular docking (AutoDock Vina) against enzymes like dihydrofolate reductase (DHFR) using the nitro group as a hydrogen-bond acceptor.
  • Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability of π-π stacking between nitrophenyl and active-site residues .

Q. How to assess thermal stability under varying storage conditions?

  • Conduct TGA/DSC to determine decomposition temperatures (>200°C for carboxylate esters) and hygroscopicity risks .
  • Compare crystallographic packing (e.g., C–H···O hydrogen-bonded chains) with stability trends in polymorph screening .

Q. What chromatographic methods resolve enantiomers for chiral derivatives?

  • Use chiral HPLC (Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase to separate enantiomers arising from the C4 chiral center .
  • Correlate elution order with calculated electronic circular dichroism (ECD) spectra .

Q. How do solvent polarity and proticity affect reactivity in cyclocondensation steps?

  • Polar aprotic solvents (e.g., DMF) enhance nitro group activation via dipole interactions, while protic solvents (e.g., ethanol) stabilize intermediates through hydrogen bonding .
  • Quantify effects using Kamlet-Taft solvatochromic parameters .

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